2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a sulfanyl-linked 1,3-oxazole ring substituted with a 3-bromophenyl group and an N-bound 3,5-dimethylphenyl moiety. Its structure combines a halogenated aromatic system (3-bromophenyl) with a methyl-substituted acetamide, which may influence its electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-6-13(2)8-16(7-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNXXXWAJFMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromophenyl group is introduced through a bromination reaction, and the sulfanyl-acetamide linkage is formed via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl-acetamide linkage could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Detailed Research Findings
Structural Modifications and Bioactivity
- Heterocyclic Core Variations : Replacing 1,3-oxazole with 1,3,4-oxadiazole (e.g., ) introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity. For instance, oxadiazole-containing compounds may exhibit stronger receptor-binding affinity due to increased polarity .
- Halogen vs. Alkyl Substituents : The 3-bromophenyl group in the target compound contrasts with methyl-substituted oxazoles (). Bromine’s electron-withdrawing nature may reduce metabolic degradation compared to methyl groups, which are electron-donating and may enhance solubility .
- Aromatic N-Substituents : The 3,5-dimethylphenyl group (target) vs. fluorobenzyl () or 4-bromophenyl () influences steric hindrance and lipophilicity. Fluorinated analogs () likely exhibit higher membrane permeability due to fluorine’s small size and high electronegativity .
Crystallographic and Conformational Insights
- Crystal Packing : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () forms asymmetric units with hydrogen-bonded dimers, influenced by trichloro and dimethyl groups. Similarly, the target compound’s bromophenyl and dimethylphenyl groups may promote specific packing motifs, affecting solubility and stability .
Pharmacological Implications
- Receptor Targeting: Pyridazinone derivatives () act as FPR agonists, suggesting that the target compound’s oxazole core could be modified for similar receptor specificity. The 3-bromophenyl group may mimic tyrosine or histidine residues in binding pockets .
- Sulfur-Containing Moieties : Sulfanyl linkages (common in all analogs) are associated with antioxidant and antimicrobial activities. The target compound’s sulfanyl group may contribute to redox modulation or enzyme inhibition .
Biological Activity
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Bromophenyl Group : Enhances hydrophobic interactions with biological targets.
- Sulfanyl Group : May play a role in redox reactions and enzyme interactions.
- Dimethylphenyl Group : Provides steric bulk and influences binding affinities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can interact with receptors, possibly altering signaling pathways critical for tumor growth.
- DNA Interaction : It has been shown to bind to DNA, potentially interfering with replication and transcription processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound across various assays.
Antitumor Activity
In vitro studies have demonstrated promising antitumor effects against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung) | 6.26 | MTS Assay | High cytotoxicity observed |
| HCC827 (Lung) | 6.48 | MTS Assay | Effective in both 2D and 3D cultures |
| NCI-H358 (Lung) | 20.46 | 3D Assay | Reduced activity compared to 2D assays |
| MRC-5 (Fibroblast) | Not specified | Viability Assay | Non-selective toxicity noted |
These results indicate that while the compound exhibits significant antitumor activity, it also affects normal fibroblast cells, necessitating further optimization for selective targeting.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | Moderate |
| S. cerevisiae | Low |
These findings highlight the potential of the compound as a dual-action agent with both anticancer and antimicrobial properties.
Case Studies
- Study on Lung Cancer Cell Lines : A comprehensive study assessed the efficacy of the compound on A549, HCC827, and NCI-H358 cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. Results indicated that the compound was significantly more effective in 2D assays compared to 3D models, suggesting that the tumor microenvironment may influence its efficacy .
- Antimicrobial Testing : Another study evaluated the antimicrobial effects of various derivatives of similar compounds, demonstrating that modifications to the structure could enhance or reduce activity against specific bacterial strains .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted oxazole and acetamide precursors. Critical steps include:
- Oxazole ring formation : Using 3-bromophenyl-substituted precursors with reagents like acetic anhydride or thionyl chloride under controlled temperatures (80–120°C).
- Sulfanyl bridge introduction : Thiol-ene "click" chemistry or nucleophilic substitution with thiourea derivatives.
- Final purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
- Purity verification : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (3-bromophenyl, dimethylphenyl), oxazole protons (~6.5–7.5 ppm), and acetamide methyl groups (~2.1–2.3 ppm).
- FT-IR : Validate sulfanyl (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups.
- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ and rule out side products .
Q. What initial biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection).
- Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Solubility and stability : Use HPLC to monitor degradation in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates temperature (80°C vs. 120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI).
- Computational modeling : Apply density functional theory (DFT) to predict transition states and identify rate-limiting steps. Tools like Gaussian or ORCA can model electronic effects of the bromophenyl group on reaction kinetics .
Q. How do electronic effects of substituents (e.g., bromine) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., Cl, F, NO₂) at the 3-bromophenyl position. Compare logP (HPLC) and electronic parameters (Hammett σ constants).
- Biological assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent electronegativity with inhibitory potency.
- Computational docking : Use AutoDock Vina to model interactions between bromine’s σ-hole and hydrophobic enzyme pockets .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) in molecular dynamics (MD) simulations.
- Validate assay conditions : Test for off-target effects (e.g., ATP competition in kinase assays) or redox interference (e.g., thiol reactivity in sulfanyl groups).
- Synchrotron crystallography : Resolve protein-ligand co-crystal structures to confirm binding modes predicted in silico .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or GOLD to screen against target proteins (e.g., COX-2, PARP). Prioritize poses with favorable Glide scores and hydrogen-bonding interactions.
- Free-energy perturbation (FEP) : Calculate binding affinities for bromine vs. chloro analogs using Desmond MD.
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent sulfanyl oxidation.
- Moisture control : Use desiccants (silica gel) in sealed containers; confirm stability via periodic TLC/HPLC.
- Long-term storage : Lyophilize and store at -20°C in DMSO aliquots (≤10 mM) to avoid freeze-thaw degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
